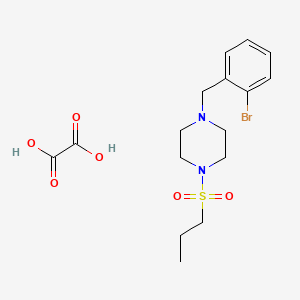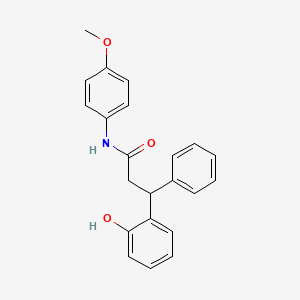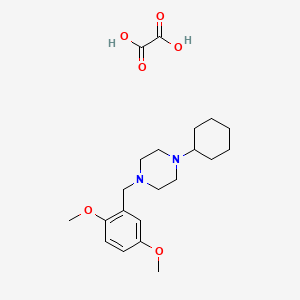
3-(1-azepanyl)-N-(2,4-dimethoxyphenyl)propanamide hydrochloride
Vue d'ensemble
Description
3-(1-azepanyl)-N-(2,4-dimethoxyphenyl)propanamide hydrochloride is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is commonly referred to as AZD-5213 and belongs to the class of compounds known as positive allosteric modulators of the muscarinic acetylcholine receptor.
Mécanisme D'action
AZD-5213 acts as a positive allosteric modulator of the muscarinic acetylcholine receptor by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-5213 are related to its positive allosteric modulation of the muscarinic acetylcholine receptor. This modulation leads to increased neurotransmitter release, which can improve cognitive function. Additionally, AZD-5213 has been shown to improve working memory and attention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AZD-5213 in lab experiments is that it has been shown to improve cognitive function in animal models. This makes it a potential candidate for further research as a treatment for cognitive disorders. However, one limitation of using AZD-5213 in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on humans and may require further research before it can be used as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on AZD-5213. One direction is to continue studying its effects on cognitive function in animal models and to determine its potential as a treatment for cognitive disorders in humans. Additionally, further research is needed to fully understand the mechanism of action of AZD-5213 and to determine its safety and efficacy in humans. Finally, research could explore the potential of AZD-5213 as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Applications De Recherche Scientifique
AZD-5213 has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to be a positive allosteric modulator of the muscarinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and motor control. Therefore, AZD-5213 has been studied as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-21-14-7-8-15(16(13-14)22-2)18-17(20)9-12-19-10-5-3-4-6-11-19;/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLSMHHUAYBNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCCCCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942119.png)
![2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B3942130.png)


![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3942161.png)

![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)
![N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide](/img/structure/B3942186.png)

![1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942209.png)

![3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3942227.png)

![sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate](/img/structure/B3942236.png)